molecular formula C7H7BrN2O B13989811 1-(4-Amino-2-pyridinyl)-2-bromoethanone

1-(4-Amino-2-pyridinyl)-2-bromoethanone

Cat. No.: B13989811
M. Wt: 215.05 g/mol
InChI Key: ZNVKXOBKHRTFFF-UHFFFAOYSA-N
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Description

1-(4-Amino-2-pyridinyl)-2-bromoethanone is an organic compound that features a pyridine ring substituted with an amino group at the fourth position and a bromoethanone group at the second position

Preparation Methods

The synthesis of 1-(4-Amino-2-pyridinyl)-2-bromoethanone typically involves the bromination of 4-amino-2-pyridine followed by the introduction of an ethanone group. One common method includes the reaction of 4-amino-2-pyridine with bromine in the presence of a suitable solvent to yield the bromo derivative. This intermediate is then reacted with an ethanone precursor under controlled conditions to form the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Amino-2-pyridinyl)-2-bromoethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines or alcohols.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form heterocyclic structures.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Amino-2-pyridinyl)-2-bromoethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-pyridinyl)-2-bromoethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromoethanone group can participate in nucleophilic substitution reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(4-Amino-2-pyridinyl)-2-bromoethanone can be compared with other similar compounds such as:

    4-Amino-2-pyridinyl derivatives: These compounds share the pyridine ring structure but differ in the substituents at other positions.

    Bromoethanone derivatives: These compounds have the bromoethanone group but may have different aromatic or aliphatic backbones.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

1-(4-aminopyridin-2-yl)-2-bromoethanone

InChI

InChI=1S/C7H7BrN2O/c8-4-7(11)6-3-5(9)1-2-10-6/h1-3H,4H2,(H2,9,10)

InChI Key

ZNVKXOBKHRTFFF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1N)C(=O)CBr

Origin of Product

United States

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